molecular formula C14H15N5O B7635162 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea

1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea

Cat. No. B7635162
M. Wt: 269.30 g/mol
InChI Key: FWEDFZBJPDNNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors), which are used to treat various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the immune response. By inhibiting JAK activity, 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea reduces the production of cytokines, which are signaling molecules that contribute to inflammation.
Biochemical and Physiological Effects:
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has been shown to reduce inflammation and improve symptoms in patients with autoimmune disorders. It also has the potential to modulate the immune response, which may have implications for the treatment of other diseases, such as cancer.

Advantages and Limitations for Lab Experiments

1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has several advantages for use in lab experiments. It is a potent inhibitor of JAKs, which makes it a useful tool for studying the role of JAKs in various biological processes. However, it also has some limitations, such as its potential to affect multiple JAK isoforms, which can make it difficult to determine the specific effects of inhibiting a particular JAK.

Future Directions

There are several potential future directions for research on 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea. One area of interest is the development of more selective JAK inhibitors, which could have fewer side effects and be more effective in treating specific autoimmune disorders. Other areas of interest include the potential use of JAK inhibitors in cancer therapy and the study of the role of JAKs in other biological processes, such as stem cell differentiation and development.

Synthesis Methods

The synthesis of 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea involves the reaction of 4-cyanobenzyl bromide with 1-methyl-4-pyrazolecarboxamide in the presence of a base, followed by reaction with urea. The resulting compound is then purified by recrystallization.

Scientific Research Applications

1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has been extensively studied for its potential therapeutic uses in various autoimmune disorders. It has been shown to be effective in reducing inflammation and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

1-[1-(4-cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O/c1-10(12-5-3-11(7-15)4-6-12)17-14(20)18-13-8-16-19(2)9-13/h3-6,8-10H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEDFZBJPDNNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NC(=O)NC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea

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